REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]([OH:17])([C:10]#[C:11][C:12]([CH3:16])(O)[CH2:13][CH3:14])[CH2:8][CH3:9]>C([O-])(=O)C.[Hg+2].C([O-])(=O)C.O>[CH2:8]([C:7]1([CH3:6])[C:10](=[O:2])[CH2:11][C:12]([CH2:13][CH3:14])([CH3:16])[O:17]1)[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(C#CC(CC)(O)C)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at 80° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (3×150 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC(CC1=O)(C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 435.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |